molecular formula C8H19NO B13253835 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol

Cat. No.: B13253835
M. Wt: 145.24 g/mol
InChI Key: NPMDESBOOBJXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. It is known for its unique structure, which includes a tertiary amine and a hydroxyl group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol typically involves the reaction of 3,3-dimethylbutan-2-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to synthesize drug candidates containing hindered amine motifs .

Mechanism of Action

The mechanism of action of 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tertiary amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,3-dimethylbutan-1-ol
  • N-(3-((2,3-dimethylbutan-2-yl)amino)phenyl)acetamide

Uniqueness

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol stands out due to its unique combination of a tertiary amine and a hydroxyl group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-(3,3-dimethylbutan-2-ylamino)ethanol

InChI

InChI=1S/C8H19NO/c1-7(8(2,3)4)9-5-6-10/h7,9-10H,5-6H2,1-4H3

InChI Key

NPMDESBOOBJXIP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NCCO

Origin of Product

United States

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